molecular formula C24H22N2O4 B2736912 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide CAS No. 922009-65-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2736912
CAS No.: 922009-65-2
M. Wt: 402.45
InChI Key: BUUKSVOLHCDRBV-UHFFFAOYSA-N
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Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide is a dibenzo-oxazepine derivative characterized by a central 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine core. Key structural features include:

  • 8,10-Dimethyl substituents on the oxazepine ring, enhancing steric and electronic properties.
  • m-Tolyloxyacetamide side chain at position 2, introducing a meta-methylphenoxy group linked via an acetamide moiety.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-15-5-4-6-18(11-15)29-14-23(27)25-17-8-10-21-19(13-17)24(28)26(3)20-12-16(2)7-9-22(20)30-21/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUKSVOLHCDRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide is a complex synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits a diverse range of biological activities due to its unique molecular structure, which integrates oxazepine and carbamate functionalities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O4C_{23}H_{22}N_{2}O_{4}, with a molecular weight of approximately 406.43 g/mol. The compound features methyl substitutions at positions 8 and 10, an oxo group at position 11, and an acetamide moiety linked to a m-tolyloxy group.

Anticancer Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class possess significant anticancer properties. For instance, studies have shown that derivatives can act as histone deacetylase (HDAC) inhibitors, which are critical in cancer therapy due to their role in regulating gene expression associated with tumor growth.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamateSimilar oxazepine structurePotential HDAC inhibitor
N-(8-methylbenzothiazolyl)carbamateDifferent heterocyclic ringAntimicrobial properties
N-(5-methylisothiazolyl)carbamateIsothiazole ring instead of oxazepineAntifungal activity

The specific structure of this compound may enhance its efficacy as an HDAC inhibitor compared to other similar compounds.

Antimicrobial and Antifungal Properties

In addition to anticancer activity, compounds in this class have demonstrated antimicrobial and antifungal properties. For example, various derivatives have been tested against bacterial strains and fungi, showing effective inhibition. The presence of the oxazepine core is believed to contribute to these bioactivities.

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell cycle regulation and apoptosis pathways. This interaction may lead to altered gene expression patterns that inhibit tumor growth or microbial proliferation.

Case Studies

A notable study evaluated the anticancer effects of similar dibenzo[b,f][1,4]oxazepine derivatives on human cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells while sparing normal cells. Further research into this compound could yield insights into its potential as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents/Modifications Reference
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide Oxazepine 8,10-dimethyl; m-tolyloxyacetamide
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Thiazepine (S atom) 10-ethyl; 4-methoxyphenylacetamide
2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide Oxazepine Unsubstituted core; 4-fluorophenylacetamide
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Oxazepine 10-acetyl; 4-methylbenzenesulfonamide (sulfonamide group)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(thiophen-3-yl)acetamide Oxazepine 10-ethyl; thiophen-3-ylacetamide

Key Observations:

  • Substituent Effects :
    • Alkyl Groups : Ethyl or methyl groups at position 10 (e.g., 10-ethyl in ) influence steric bulk and metabolic stability compared to acetyl or sulfonamide groups .
    • Aromatic Moieties : Meta-substituted tolyloxy (target compound) vs. para-substituted fluorophenyl () or methoxyphenyl () alters π-π stacking and dipole interactions.
  • Functional Group Variations : Acetamide (target compound) vs. sulfonamide () modulates hydrogen-bonding capacity and solubility.

Key Observations:

  • Low Yields in Thiazepine Derivatives : Thiazepine synthesis (e.g., 9% yield in ) is less efficient than oxazepine analogs, likely due to sulfur’s lower nucleophilicity.
  • Coupling Efficiency : Acetamide formation via EDC/HOBt achieves moderate-to-high yields (37–83%) depending on substituent reactivity .

Spectroscopic and Analytical Data

Structural confirmation via NMR and LCMS highlights distinct spectral patterns (Table 3).

Table 3: Spectral Data Comparison

Compound Name ¹H NMR (Key Signals) LCMS ([M+H]+) Reference
N-Benzyl-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide δ 10.48 (s, NH), 7.96–7.62 (m, aromatic) 405.1
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide δ 10.12 (s, NH), 7.58 (d, J = 8.8 Hz) 407.1
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide δ 2.40 (s, CH3), 7.80–7.20 (m, aromatic) 422.5

Key Observations:

  • NH Proton Signals : Acetamide NH protons resonate near δ 10.1–10.5 ppm, while sulfonamide NH is typically downfield (δ > 10.5) .
  • Aromatic Splitting Patterns : Meta-substituted tolyloxy groups (target compound) show complex splitting vs. para-substituted analogs .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The synthesis involves multi-step reactions, including the formation of the dibenzo[b,f][1,4]oxazepine core and subsequent functionalization with acetamide and m-tolyloxy groups. Challenges include low yields due to steric hindrance and competing side reactions. Methodological solutions include:

  • Using high-boiling solvents (e.g., DMF) to improve reaction homogeneity .
  • Employing catalysts like copper bronze for Ullmann-type couplings to form the oxazepine ring .
  • Optimizing temperature gradients (e.g., reflux conditions) to favor cyclization over decomposition .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry, particularly for the oxazepine ring and acetamide linkage .
  • X-ray crystallography to resolve bond lengths and angles in the bicyclic system, critical for understanding conformational stability .
  • HPLC-MS to assess purity (>95%) and verify molecular weight (e.g., ~362–422 g/mol for analogous compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., HDAC inhibition vs. antimicrobial effects) for this compound class?

Discrepancies often arise from variations in assay conditions or off-target interactions. A systematic approach includes:

  • Target-specific assays : Use isoform-selective HDAC enzymatic assays (e.g., HDAC1 vs. HDAC6) to isolate inhibitory activity .
  • Microbiological profiling : Test against Gram-positive/negative bacteria under standardized CLSI guidelines to confirm antimicrobial potency .
  • Computational docking : Compare binding affinities of the compound’s acetamide and oxazepine moieties to HDAC vs. bacterial enzyme active sites .

Q. What experimental strategies optimize reaction conditions for improved yield and scalability?

Key strategies involve:

  • Solvent screening : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution efficiency for acetamide formation .
  • Catalyst optimization : Transition metals (e.g., Pd/C) improve hydrogenation steps for oxazepine ring saturation .
  • Flow chemistry : Continuous flow systems reduce side-product formation in multi-step syntheses, achieving >80% yield for analogous compounds .

Q. How can researchers assess the compound’s pharmacokinetic properties despite its low solubility?

Methodological solutions include:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vitro assays .
  • Prodrug modification : Introduce hydrolyzable esters at the m-tolyloxy group to improve bioavailability .
  • Microsomal stability assays : Evaluate hepatic metabolism using liver microsomes and LC-MS to identify major metabolites .

Data Analysis and Mechanistic Studies

Q. What techniques are used to analyze the compound’s reactivity with biological targets (e.g., receptors)?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to receptors like vasopressin V2 .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Kinetic studies : Monitor reaction rates with nucleophiles (e.g., glutathione) to predict in vivo stability .

Q. How do researchers address discrepancies in reported solubility and stability data?

Contradictions often stem from pH-dependent behavior. Solutions include:

  • pH-solubility profiling : Measure solubility across pH 1–10 using shake-flask methods .
  • Forced degradation studies : Expose the compound to heat, light, and oxidizers to identify degradation pathways .
  • Dynamic light scattering (DLS) : Assess aggregation tendencies in physiological buffers .

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